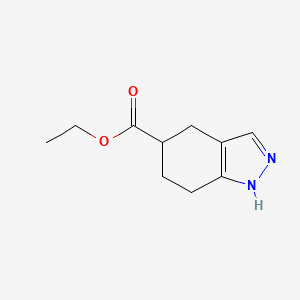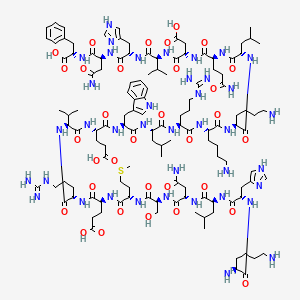
Pth (13-34) (human)
Übersicht
Beschreibung
Pth (13-34) (human), also known as Parathyroid Hormone (13-34), is a biologically active fragment of parathyroid hormone (PTH) with hypertensive activities . It is being trialled as a possible treatment for osteoporosis, potentially replacing the existing recombinant human PTH 1-34 treatment peptide . PTH is an 84-amino-acid polypeptide hormone secreted by the parathyroid glands .
Synthesis Analysis
The synthesis of PTH (1-34) involves protein engineering approaches like PEGylation, conjugation with antibody complexes, and fusion proteins as well as amino terminal modification of intact or truncated PTH . These modifications have helped to develop PTH and its modified analogs with improved therapeutic value .Molecular Structure Analysis
The structure of human PTH (1-34) has been determined to a 0.9-Å resolution . It crystallizes as a slightly bent, long helical dimer . The extended helical conformation of PTH (1-34) is considered the likely bioactive conformation .Chemical Reactions Analysis
The synthesis process of PTH (1-34) includes recombinant protein expression, side-chain modification, and peptide decoration . The side chain, AEEA-γGlu-C18 diacid, was synthesized using 2-chlorotrityl chloride resin as a solid support, and then was conjugated to the PTH1-34 variant to form PTH-Lys27-AGC .Physical And Chemical Properties Analysis
The molecular weight of PTH (13-34) (human) is approximately 2808.26 g/mol . It is a freeze-dried powder and is stable under normal conditions .Wissenschaftliche Forschungsanwendungen
Bone Healing and Fracture Recovery
PTH (13-34) plays a significant role in enhancing fracture healing. It has been shown that systemic administration of PTH (1-34) enhances fracture healing by increasing bone mineral content, density, and strength. This leads to a sustained anabolic effect throughout the remodeling phase of fracture healing (Alkhiary et al., 2005).
Osteoporosis Treatment
PTH (13-34) is used in the treatment of osteoporosis. Studies have shown that PTH-loaded nanoparticles can stimulate osteoblast cells, leading to the production of bone-specific alkaline phosphatase and osteocalcin, which are markers of bone formation (Narayanan et al., 2013). Additionally, it is effective in increasing vertebral bone mass, compressive strength, and quality in older rats, indicating its potential benefits in aging populations (Ejersted et al., 1995).
Treatment of Hypoparathyroidism
PTH (13-34) is used in the treatment of hypoparathyroidism. It has been demonstrated that PTH 1-34 can maintain normal serum calcium levels without causing hypercalciuria in patients with hypoparathyroidism (Winer et al., 1996). Furthermore, long-term continuous therapy with PTH (1-84) reduces supplemental calcium and calcitriol requirements in patients with hypoparathyroidism (Rubin et al., 2016).
Transdermal Delivery for Osteoporosis
Transdermal delivery systems using PTH (13-34) have been developed for the treatment of osteoporosis. Studies show that PTH-loaded microneedle arrays can effectively suppress decreases in bone density, providing a novel and less invasive method for administering the hormone (Naito et al., 2018).
Promoting Angiogenesis and MSC Migration in Bone Healing
PTH (13-34) enhances angiogenesis and facilitates mesenchymal stem cell (MSC) migration and differentiation, which are critical processes in bone healing. It has been found that PTH1-34 treatment leads to the proliferation and differentiation of endothelial cells and MSCs, improving bone healing (Jiang et al., 2019).
Wirkmechanismus
Mode of Action
Pth (13-34) (human) is secreted in response to low blood serum calcium levels . It indirectly stimulates osteoclast activity within the bone matrix, in an effort to release more ionic calcium into the blood to elevate a low serum calcium level . This response appears to involve a G-protein coupled cell-surface receptor for calcium .
Biochemical Pathways
The principal function of PTH is to elevate the plasma ionized calcium concentration . It accomplishes this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . Concurrently, PTH reduces plasma phosphate levels, further emphasizing its critical role in calcium and phosphate homeostasis .
Pharmacokinetics
The pharmacokinetics of PTH were characterized by rapid absorption and rapid elimination, resulting in a total duration of exposure to the peptide of approximately 4 hours . The mean maximum (peak) plasma drug concentration (Cmax) values for patients receiving tablets at week 0 and week 24 were 295 and 207 pg/mL, respectively . The mean time to reach maximum (peak) plasma concentration following drug administration (tmax) for both week 0 and week 24 was 3.25 hours .
Result of Action
The result of PTH action is an increase in the plasma ionized calcium concentration . This is achieved by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . PTH also helps control the levels of phosphorus (a mineral) and vitamin D (a hormone) in your blood and bones .
Action Environment
The action of PTH is guided by the circulating blood level of ionized calcium . Lower levels of plasma calcium stimulate PTH release, while elevated levels suppress its release . This mechanism of negative feedback helps maintain the balance of plasma calcium and phosphate concentrations .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
“Pth (13-34) (human)” interacts with several biomolecules, including enzymes and proteins, to exert its effects. It binds to parathyroid hormone receptors (PTH1R and PTH2R), which are part of the type II G-protein-coupled-receptors (GPCRs) family . The binding of “Pth (13-34) (human)” to these receptors triggers a series of biochemical reactions that ultimately influence calcium homeostasis and bone metabolism .
Cellular Effects
“Pth (13-34) (human)” has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to stimulate phosphatidylcholine hydrolysis in osteoblastic cells , and accelerate skin wound healing by inducing cell migration .
Molecular Mechanism
The molecular mechanism of action of “Pth (13-34) (human)” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon binding to its receptors, “Pth (13-34) (human)” activates signaling pathways that lead to the regulation of calcium and phosphate metabolism .
Temporal Effects in Laboratory Settings
The effects of “Pth (13-34) (human)” change over time in laboratory settings. Studies have shown that it has a significant impact on the stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . For instance, it has been shown to enhance the migration of both fibroblasts and HaCaT cells .
Dosage Effects in Animal Models
The effects of “Pth (13-34) (human)” vary with different dosages in animal models . High-dose recombinant PTH 1-34 treatment significantly increases callus formation and accelerates bony union of intercalary massive allografts in a clinically relevant canine model .
Metabolic Pathways
“Pth (13-34) (human)” is involved in several metabolic pathways. It plays a key role in the hormonal control of calcium and phosphate metabolism . It also stimulates the conversion of 25-hydroxy vitamin D into 1,25-dihydroxy vitamin D (calcitriol), which is released into the circulation .
Transport and Distribution
“Pth (13-34) (human)” is transported and distributed within cells and tissues through specific transporters or binding proteins
Subcellular Localization
The full-length PTH is known to be secreted and is present in the extracellular region
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C125H199N39O33S/c1-63(2)47-83(112(185)149-79(34-37-94(130)166)107(180)159-91(56-99(173)174)119(192)164-101(67(9)10)122(195)160-88(53-71-59-138-62-143-71)116(189)158-89(54-95(131)167)117(190)161-92(123(196)197)50-68-25-13-12-14-26-68)153-105(178)76(31-19-22-43-128)145-103(176)75(30-18-21-42-127)144-104(177)77(32-23-44-139-124(133)134)147-111(184)84(48-64(3)4)154-114(187)86(51-69-57-141-74-29-16-15-27-72(69)74)156-108(181)81(36-39-98(171)172)151-121(194)100(66(7)8)163-110(183)78(33-24-45-140-125(135)136)146-106(179)80(35-38-97(169)170)148-109(182)82(40-46-198-11)150-120(193)93(60-165)162-118(191)90(55-96(132)168)157-113(186)85(49-65(5)6)155-115(188)87(52-70-58-137-61-142-70)152-102(175)73(129)28-17-20-41-126/h12-16,25-27,29,57-59,61-67,73,75-93,100-101,141,165H,17-24,28,30-56,60,126-129H2,1-11H3,(H2,130,166)(H2,131,167)(H2,132,168)(H,137,142)(H,138,143)(H,144,177)(H,145,176)(H,146,179)(H,147,184)(H,148,182)(H,149,185)(H,150,193)(H,151,194)(H,152,175)(H,153,178)(H,154,187)(H,155,188)(H,156,181)(H,157,186)(H,158,189)(H,159,180)(H,160,195)(H,161,190)(H,162,191)(H,163,183)(H,164,192)(H,169,170)(H,171,172)(H,173,174)(H,196,197)(H4,133,134,139)(H4,135,136,140)/t73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,100-,101-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUXFEHDZJLJEA-HQIUGSBTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C125H199N39O33S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745583 | |
| Record name | L-Lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2808.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81306-64-1 | |
| Record name | L-Lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



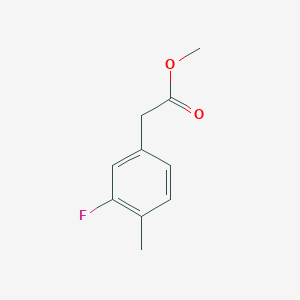
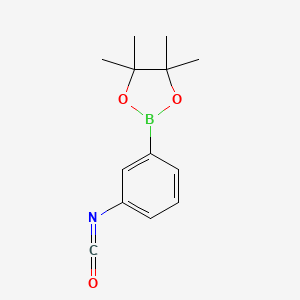
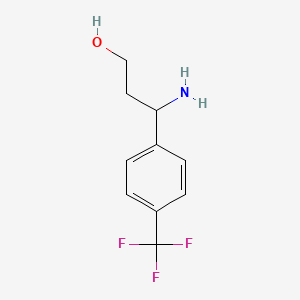

![2-Methyloxazolo[4,5-c]pyridine](/img/structure/B3029799.png)
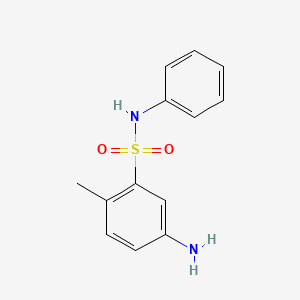
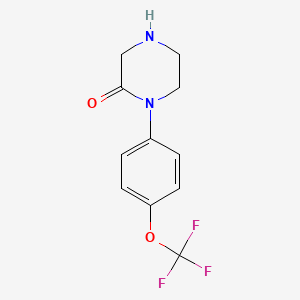
![2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole](/img/structure/B3029803.png)




